
3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene: is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its two hexyl groups and two pentoxythiophenyl groups attached to the thiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene typically involves multiple steps, starting with the preparation of the thiophene core. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the pentoxythiophenyl groups to the thiophene ring. The hexyl groups are usually introduced via alkylation reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) in the presence of boron trifluoride etherate (BF3·Et2O) are commonly used.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Optoelectronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other light-emitting devices.
Material Science: It serves as a building block for the synthesis of conjugated polymers and other advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene in electronic applications involves its ability to transport charge efficiently. The hexyl and pentoxythiophenyl groups enhance the solubility and processability of the compound, while the thiophene core provides a pathway for charge transport. The molecular targets include the active layers in electronic devices, where the compound facilitates the movement of electrons or holes, contributing to the overall performance of the device.
Comparación Con Compuestos Similares
Poly(3-hexylthiophene) (P3HT): A widely used thiophene-based polymer in organic electronics.
4,4-Dihexyl-4H-cyclopenta[2,1-b3,4-b’]dithiophene: Another thiophene derivative with similar applications in electronic devices.
Dibenzothiophene derivatives: Compounds with similar structural features and electronic properties.
Uniqueness: 3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene stands out due to its unique combination of hexyl and pentoxythiophenyl groups, which provide a balance of solubility, processability, and electronic properties. This makes it particularly suitable for use in high-performance organic electronic devices.
Propiedades
Número CAS |
648416-70-0 |
|---|---|
Fórmula molecular |
C34H52O2S3 |
Peso molecular |
589.0 g/mol |
Nombre IUPAC |
3,4-dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene |
InChI |
InChI=1S/C34H52O2S3/c1-5-9-13-15-19-29-30(20-16-14-10-6-2)34(32-24-28(26-38-32)36-22-18-12-8-4)39-33(29)31-23-27(25-37-31)35-21-17-11-7-3/h23-26H,5-22H2,1-4H3 |
Clave InChI |
DKPSMFGHENMQRM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(SC(=C1CCCCCC)C2=CC(=CS2)OCCCCC)C3=CC(=CS3)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


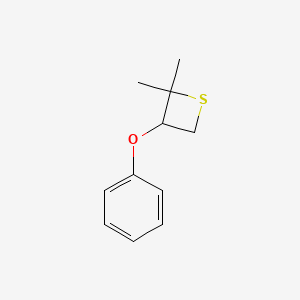
![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)
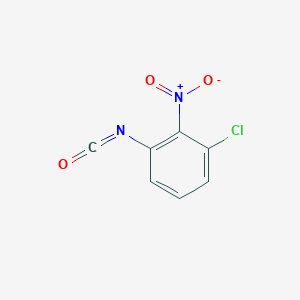

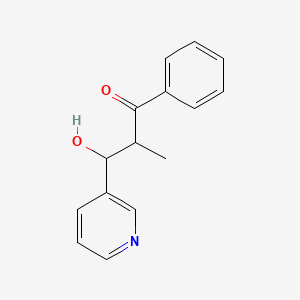
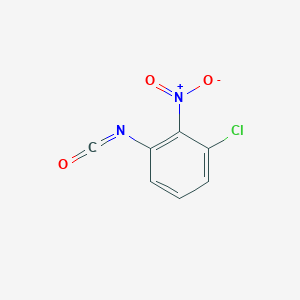

![Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate](/img/structure/B12585833.png)


![2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B12585859.png)

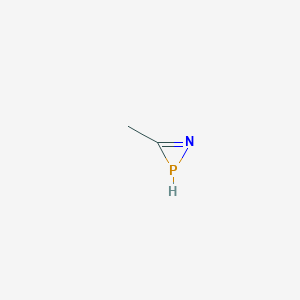
![2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12585884.png)
